![molecular formula C15H15FN2O3S B10971006 N-{4-[(2-fluorobenzyl)sulfamoyl]phenyl}acetamide](/img/structure/B10971006.png)
N-{4-[(2-fluorobenzyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-(4-{[(2-fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative known for its diverse applications in medicinal chemistry. Sulfonamides, in general, are a class of compounds that have been extensively studied for their antimicrobial properties. This particular compound has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-fluorophenyl)methyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with 2-fluorobenzylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-fluorophenyl)methyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-{[(2-fluorophenyl)methyl]sulfamoyl}phenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(2-fluorophenyl)methyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2-methoxyphenyl)methyl]sulfamoyl}phenyl)acetamide
- N-(4-{[(2-trifluoromethylphenyl)methyl]sulfamoyl}phenyl)acetamide
- N-(4-{[(2-chlorophenyl)methyl]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[(2-fluorophenyl)methyl]sulfamoyl}phenyl)acetamide is unique due to the presence of the fluorine atom in its structure. This fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets. These properties can result in improved biological activity and pharmacokinetic profiles compared to similar compounds .
Properties
Molecular Formula |
C15H15FN2O3S |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-[(2-fluorophenyl)methylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)18-13-6-8-14(9-7-13)22(20,21)17-10-12-4-2-3-5-15(12)16/h2-9,17H,10H2,1H3,(H,18,19) |
InChI Key |
FAVDFRUBYDHMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F |
Origin of Product |
United States |
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